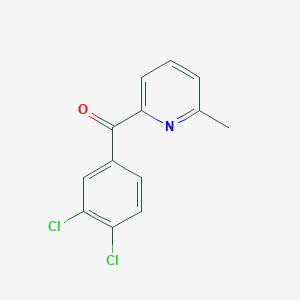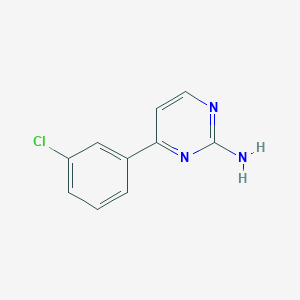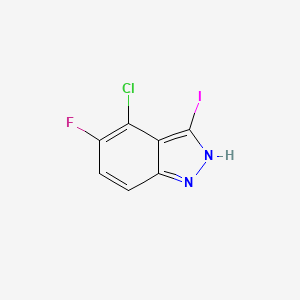
2-氯-6-硝基-4-(三氟甲基)苯酚
描述
2-Chloro-6-nitro-4-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3ClF3NO3 . It is a major product of solution phase photodecomposition of fluorodifen .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-nitro-4-(trifluoromethyl)phenol is 1S/C7H3ClF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H . The molecular weight is 241.55 .Physical and Chemical Properties Analysis
The physical form of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol is a powder . It has a melting point of 33-34°C .科学研究应用
有机合成和材料科学
三氟甲基化苯酚的一项重要应用涉及它们在复杂有机化合物和材料合成中的作用。例如,它们被用作制备双氟尼柳羧酰胺的前体,展示了它们通过酰胺化和酯化过程创建抗炎药衍生物的潜力 (钟广祥等,2010)。类似地,这些化合物与亲核取代反应促进了含三氟甲基的聚(苯醚)的合成,突出了它们在开发具有低介电常数和吸湿性等理想特性的聚合物中的重要性 (金英、郑仁和金寿,2003)。
环境应用
在环境科学中,2-氯-6-硝基-4-(三氟甲基)苯酚的衍生物因其降解和吸附行为而受到研究。在水溶液中对结构相似的化合物 4-氯-2-硝基苯酚进行臭氧化的研究表明有效的降解,特别是在碱性条件下,这为从工业废水中去除有毒酚类化合物提供了见解 (P. Gharbani 等人,2010)。此外,还研究了石墨烯从水溶液中吸附氯-2-硝基苯酚,为开发新的过滤和净化技术以解决环境污染奠定了基础 (A. Mehrizad & P. Gharbani,2014)。
生化分析
Biochemical Properties
2-Chloro-6-nitro-4-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing the overall biochemical reaction .
Cellular Effects
The effects of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alter the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-Chloro-6-nitro-4-(trifluoromethyl)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function and metabolism. The compound’s ability to modulate enzyme activity and gene expression makes it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage in determining the compound’s overall impact . Threshold effects have also been noted, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
2-Chloro-6-nitro-4-(trifluoromethyl)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of cells, highlighting its importance in biochemical research .
Transport and Distribution
The transport and distribution of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. Its localization and accumulation in specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol is an important aspect of its biochemical activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and function, making it a key factor in understanding the compound’s overall biochemical effects .
属性
IUPAC Name |
2-chloro-6-nitro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZOASPEAVAGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)



![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)




![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)
![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)

